Molecular Weight and Formula Differentiation Across the N-Alkyl Series
The target compound (CAS 1856031‑58‑7) has a molecular weight of 269.77 g·mol⁻¹ (C₁₂H₂₀ClN₅) . This places it intermediate between the dimethyl analog 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1856023‑78‑3; MW 227.7 g·mol⁻¹, C₉H₁₄ClN₅) and the diethyl analog 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1856077‑54‑7; MW 255.75 g·mol⁻¹, C₁₁H₁₈ClN₅) . The higher homologue 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856025‑08‑5; MW 283.8 g·mol⁻¹, C₁₃H₂₂ClN₅) is the closest regioisomeric comparator. The increase in molecular weight with greater N‑alkyl substitution follows a predictable increment of ≈28 Da per methylene group.
| Evidence Dimension | Molecular weight (g·mol⁻¹) and molecular formula (hydrochloride salts) |
|---|---|
| Target Compound Data | MW 269.77, C₁₂H₂₀ClN₅ |
| Comparator Or Baseline | Dimethyl analog (CAS 1856023‑78‑3): MW 227.7, C₉H₁₄ClN₅; diethyl analog (CAS 1856077‑54‑7): MW 255.75, C₁₁H₁₈ClN₅; regioisomer (CAS 1856025‑08‑5): MW 283.8, C₁₃H₂₂ClN₅ |
| Quantified Difference | +42.07 Da vs. dimethyl; +14.02 Da vs. diethyl; −14.03 Da vs. regioisomer |
| Conditions | Molecular formulas and weights sourced from authoritative chemical databases (ChemSrc, ChemicalBook) |
Why This Matters
Molecular weight strongly correlates with passive membrane permeability and oral absorption potential (see Lipinski’s Rule of 5); a difference of ≥14 Da places the target in a distinct property space relative to its closest analogs.
